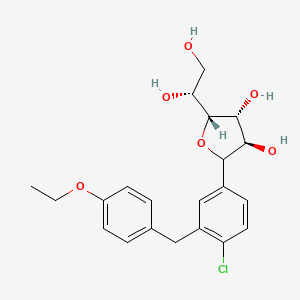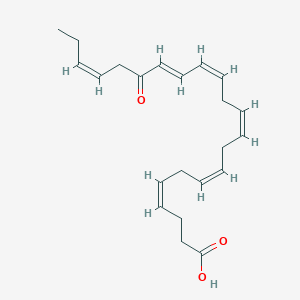
2-Fluoro-4-methoxy-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzaldehyde ring followed by the addition of methoxy and methyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and methoxylation reactions. These processes are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine, methoxy, and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and methyl iodide (CH3I) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-4-methoxy-3-methylbenzoic acid.
Reduction: Formation of 2-Fluoro-4-methoxy-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Fluoro-4-methoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
3-Fluoro-4-methoxy-2-methylbenzaldehyde: Similar structure but with different positioning of the fluorine and methyl groups.
4-Fluoro-2-methoxy-3-methylbenzaldehyde: Similar structure but with different positioning of the fluorine and methoxy groups.
Uniqueness: 2-Fluoro-4-methoxy-3-methylbenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted chemical syntheses and specialized applications in research and industry .
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-8(12-2)4-3-7(5-11)9(6)10/h3-5H,1-2H3 |
InChI Key |
HULCNASUMKXHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)

![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)

![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)



![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)




